![molecular formula C11H20N2O3 B1452641 1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid CAS No. 1018573-51-7](/img/structure/B1452641.png)
1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid
説明
“1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is also known by its IUPAC name, "1-[(isobutylamino)carbonyl]-3-piperidinecarboxylic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H20N2O3/c1-8(2)6-12-11(16)13-5-3-4-9(7-13)10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)" . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid, have demonstrated inhibition effects on microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered for fermentative production of biorenewable chemicals. These acids impact microbial cell membranes and internal pH, affecting their fermentation efficiency. Understanding these inhibitory mechanisms is crucial for developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Anticancer Potentials of Carboxylic Acid Derivatives
Studies have shown that derivatives of carboxylic acids, including cinnamic acid and its analogues, exhibit significant anticancer activity. These derivatives engage various reactive sites on the phenyl ring, offering promising pathways for medicinal research in cancer therapy. Their chemical flexibility allows for the synthesis of compounds with targeted antitumor efficacy, highlighting the potential of carboxylic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Drug Synthesis and Biomass-derived Chemicals
Levulinic acid (LEV), derived from biomass, illustrates the versatility of carboxylic acids in drug synthesis. LEV and its derivatives serve as precursors for various drugs, showcasing the role of carboxylic acids in developing cost-effective and cleaner drug synthesis methods. This approach underlines the potential of biomass-derived carboxylic acids in medicine, demonstrating their role in creating sustainable pharmaceuticals (Zhang et al., 2021).
Solvent Applications in Extraction Processes
The extraction of carboxylic acids from aqueous solutions has been improved through the development of new solvents, including ionic liquids. These advancements are vital for recovering carboxylic acids used as precursors in bio-based plastics production, illustrating the importance of solvent innovation in enhancing the efficiency of carboxylic acid recovery and its practical applications in industrial processes (Sprakel & Schuur, 2019).
Safety And Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
1-(2-methylpropylcarbamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)6-12-11(16)13-5-3-4-9(7-13)10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBHCSWZAVBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/structure/B1452558.png)
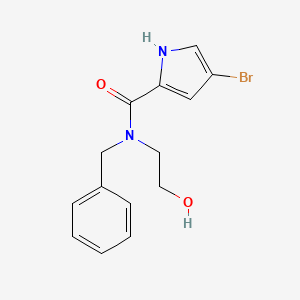
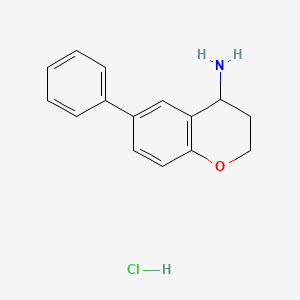

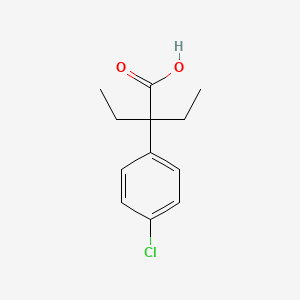
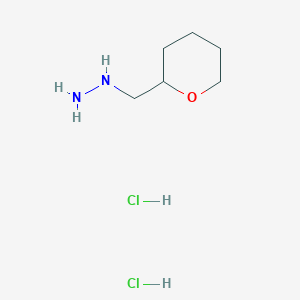
![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)
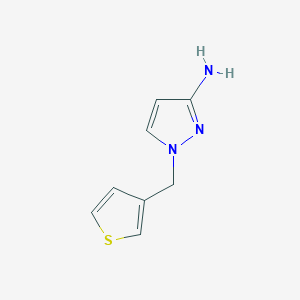
![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)
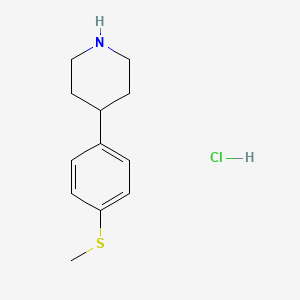
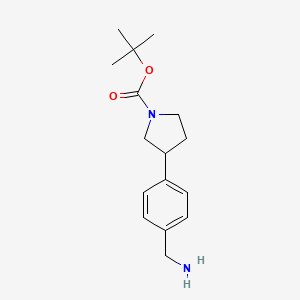
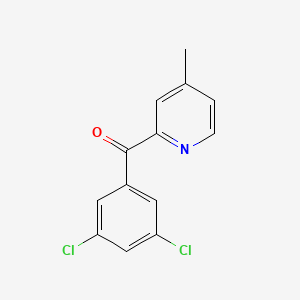
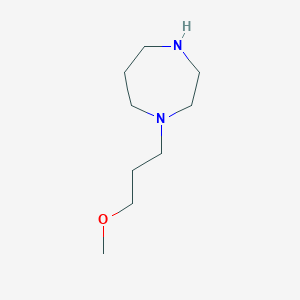
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)